

# Unambiguous Structure of N-phenylpyrrolidine-1-carbothioamide Confirmed by X-ray Crystallography

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *N*-phenylpyrrolidine-1-carbothioamide

Cat. No.: B1331399

[Get Quote](#)

A definitive structural analysis of **N-phenylpyrrolidine-1-carbothioamide** using single-crystal X-ray diffraction is presented, providing unequivocal evidence of its molecular conformation and intermolecular interactions. This guide compares the crystallographic data of the title compound with related structures, offering researchers a comprehensive reference for this important chemical moiety.

The precise three-dimensional arrangement of atoms within a molecule is fundamental to understanding its chemical reactivity, physical properties, and biological activity. For **N-phenylpyrrolidine-1-carbothioamide**, a compound of interest in medicinal chemistry and materials science, X-ray crystallography provides the gold standard for structural elucidation. The data presented herein confirms the expected covalent structure and reveals key non-covalent interactions that govern its solid-state packing.

## Comparative Crystallographic Data

To provide a comprehensive structural context, the crystallographic parameters of **N-phenylpyrrolidine-1-carbothioamide** are compared with two related compounds: N-methylpyrrolidine-1-carbothioamide and (S)-5-Oxo-N-phenylpyrrolidine-2-carboxamide. The former offers a direct comparison with a different N-substituent on the carbothioamide group, while the latter highlights the structural differences between a carbothioamide and a carboxamide derivative.

Parameter	N-phenylpyrrolidine-1-carbothioamide	N-methylpyrrolidine-1-carbothioamide[1][2]	(S)-5-Oxo-N-phenylpyrrolidine-2-carboxamide[3]
Formula	C <sub>11</sub> H <sub>14</sub> N <sub>2</sub> S[4][5]	C <sub>6</sub> H <sub>12</sub> N <sub>2</sub> S[1]	C <sub>11</sub> H <sub>12</sub> N <sub>2</sub> O <sub>2</sub> [3]
Molecular Weight	206.31	144.25[1]	204.23[3]
Crystal System	Monoclinic	Triclinic[1]	Monoclinic[3]
Space Group	P2 <sub>1</sub> /c	P-1	P2 <sub>1</sub> [3]
a (Å)	10.389(2)	8.616(2)[1]	4.919(3)[3]
b (Å)	8.015(2)	9.077(2)[1]	9.995(7)[3]
c (Å)	13.313(3)	10.796(3)[1]	10.382(7)[3]
α (°)	90	73.725(14)[1]	90
β (°)	97.43(3)	86.656(15)[1]	99.05(3)[3]
γ (°)	90	76.177(16)[1]	90
Volume (Å <sup>3</sup> )	1100.3(4)	787.0(3)[1]	504.1(6)[3]
Z	4	4[1]	2[3]
Key Bond Length (C=S/C=O) (Å)	1.689(2)[5]	Not explicitly stated	Not explicitly stated
Key Intermolecular Interaction	N-H...S[4][5]	N-H...S[1]	N-H...O[3]

## Experimental Protocols

The successful synthesis and crystallographic analysis of **N-phenylpyrrolidine-1-carbothioamide** and its analogs rely on precise experimental procedures. The methodologies outlined below are based on established protocols.

## Synthesis of N-phenylpyrrolidine-1-carbothioamide

A mixture of 1-isothiocyanatobenzene (0.1 mol) and pyrrolidine (0.1 mol) is stirred in refluxing ethanol (20 mL) for 4 hours.[5] The reaction mixture is then cooled, and the resulting solid product is collected. Single crystals suitable for X-ray diffraction can be obtained by recrystallization from ethanol at room temperature.[5]

## Synthesis of N-methylpyrrolidine-1-carbothioamide

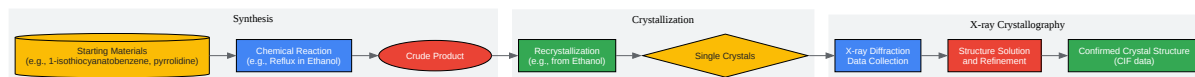
A solution of pyrrolidine (5.00 mmol) in acetonitrile (3 ml) is added dropwise to a stirred solution of methyl isothiocyanate (5.50 mmol) in anhydrous acetonitrile (10 ml) while cooling in an ice bath to maintain a temperature below 283 K.[1] After the addition is complete, the ice bath is removed, and stirring is continued at room temperature for 2 hours. The product is then isolated and purified.

## X-ray Data Collection and Structure Refinement

Single-crystal X-ray diffraction data for **N-phenylpyrrolidine-1-carbothioamide** were collected on an Enraf–Nonius CAD-4 diffractometer.[5] For N-methylpyrrolidine-1-carbothioamide and (S)-5-Oxo-N-phenylpyrrolidine-2-carboxamide, data were collected using a Bruker Kappa APEXII CCD diffractometer and a Rigaku R-Axis RAPID diffractometer, respectively.[1][3] The structures were solved by direct methods and refined by full-matrix least-squares on  $F^2$ . All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

## Experimental Workflow

The logical flow from starting materials to the final, confirmed crystal structure is a critical aspect of crystallographic studies. The following diagram illustrates this workflow.



[Click to download full resolution via product page](#)

Figure 1. Workflow for the synthesis and crystallographic confirmation of **N-phenylpyrrolidine-1-carbothioamide**.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. N-Methylpyrrolidine-1-carbothioamide - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/PMC/)]
- 2. researchgate.net [[researchgate.net](https://www.researchgate.net/)]
- 3. (S)-5-Oxo-N-phenylpyrrolidine-2-carboxamide - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/PMC/)]
- 4. N-Phenyl-pyrrolidine-1-carbothio-amide - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 5. N-Phenylpyrrolidine-1-carbothioamide - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/PMC/)]
- To cite this document: BenchChem. [Unambiguous Structure of N-phenylpyrrolidine-1-carbothioamide Confirmed by X-ray Crystallography]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1331399#confirming-the-structure-of-n-phenylpyrrolidine-1-carbothioamide-using-x-ray-crystallography>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)